MIPS-9922
Description
Significance of Platelet Function in Hemostasis and Thrombosis
Platelets are small, anucleated cells circulating in the blood that are crucial for maintaining vascular integrity. Upon vascular injury, platelets are rapidly recruited to the site, where they adhere to the exposed subendothelial matrix, become activated, aggregate, and contribute to the formation of a hemostatic plug, preventing excessive blood loss. However, under pathological conditions, such as the rupture of an atherosclerotic plaque, this process can lead to the formation of an occlusive thrombus, obstructing blood flow and causing ischemic events. The dual role of platelets in hemostasis and thrombosis presents a significant challenge in developing antithrombotic therapies that can effectively prevent pathological clot formation without compromising normal hemostatic function.
Overview of Phosphoinositide 3-Kinase Family and Isoforms in Biological Processes
The PI3K family is broadly classified into three main classes: Class I, Class II, and Class III, based on their structure, substrate specificity, and mode of regulation. nih.govresearchgate.net
Class I PI3Ks: These are heterodimeric enzymes composed of a catalytic subunit (p110) and a regulatory subunit. Class I PI3Ks primarily phosphorylate phosphatidylinositol 4,5-bisphosphate (PIP2) to produce phosphatidylinositol 3,4,5-trisphosphate (PIP3). nih.govpnas.org They are further subdivided into Class IA and Class IB.
Class IA PI3Ks: Activated by receptor tyrosine kinases (RTKs) and contain p110α, p110β, and p110δ catalytic subunits, associated with p85 regulatory subunits. nih.govpnas.org
Class IB PI3Ks: Primarily activated by G protein-coupled receptors (GPCRs) and consist of a p110γ catalytic subunit associated with p101 or p84 regulatory subunits. jtgga.org
Class II PI3Ks: These are monomeric enzymes with three isoforms: PI3K-C2α, PI3K-C2β, and PI3K-C2γ. nih.gov They primarily phosphorylate phosphatidylinositol (PI) and phosphatidylinositol 4-phosphate (PI4P). nih.gov
Class III PI3Ks: This class contains a single member, Vps34, which forms a complex with Vps15. nih.gov Vps34 primarily phosphorylates PI to generate phosphatidylinositol 3-phosphate (PI3P) and is involved in vesicular trafficking processes like autophagy. nih.gov
The different Class I PI3K isoforms exhibit distinct expression patterns and play specific roles in various cellular signaling pathways. PI3Kα and PI3Kβ are widely expressed, while PI3Kδ and PI3Kγ have more restricted expression, predominantly found in leukocytes. frontiersin.orgnih.gov In platelets, all Class I PI3K isoforms are expressed, with PI3Kβ being the most abundant. nih.gov
PI3Kα (p110α): Primarily involved in growth factor signaling and has been frequently found to be mutated in various cancers. pnas.orgjtgga.org
PI3Kβ (p110β): Plays a crucial role in signaling downstream of GPCRs and integrins, particularly in platelets. nih.govresearchgate.net It is also involved in insulin (B600854) signaling and cardiovascular function. jtgga.org
PI3Kδ (p110δ): Primarily expressed in immune cells and is involved in immune cell activation and function. frontiersin.orgnih.gov
PI3Kγ (p110γ): Also primarily expressed in immune cells and is involved in inflammatory responses and signaling downstream of certain GPCRs. frontiersin.orgnih.gov
Classification of PI3K Isoforms (Class I, II, III)
Identification of PI3Kβ as a Key Regulator of Platelet Activation
Research has increasingly highlighted the critical role of PI3Kβ in regulating platelet function and thrombus formation. nih.govresearchgate.netmdpi.com Studies using genetic knockout models and selective inhibitors have demonstrated that PI3Kβ is essential for various aspects of platelet activation, including aggregation, adhesion, and thrombus stability, particularly under conditions of shear stress. ashpublications.orgnih.govashpublications.org
The significant involvement of PI3Kβ in platelet activation pathways crucial for pathological thrombosis, coupled with its less prominent role in certain aspects of normal hemostasis compared to other PI3K isoforms, has made it an attractive target for the development of selective antiplatelet therapies. nih.govmdpi.comnih.gov Targeting PI3Kβ aims to disrupt thrombus formation while minimizing the risk of excessive bleeding, a common side effect of traditional antiplatelet agents. nih.govdelveinsight.com
The recognition of PI3Kβ's importance in platelet function spurred efforts to develop selective inhibitors. Early studies utilized inhibitors like TGX-221 to investigate the role of PI3Kβ in platelet signaling. nih.govnih.govportlandpress.com This work provided foundational evidence supporting PI3Kβ as a viable antithrombotic target. The development of more potent and selective PI3Kβ inhibitors, such as AZD6482, further advanced the field, with preclinical studies demonstrating promising anti-thrombotic efficacy. mdpi.comashpublications.orgdelveinsight.comresearchgate.net While some early clinical development programs for PI3Kβ inhibitors in thrombosis have faced challenges, the ongoing research in this area underscores the continued interest in targeting this pathway. mdpi.comdelveinsight.com
Properties
CAS No. |
1416956-33-6 |
|---|---|
Molecular Formula |
C28H31F2N9O2 |
Molecular Weight |
563.6138 |
IUPAC Name |
(S)-2-amino-1-(4-(4-(2-(difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)-3-phenylpropan-1-one |
InChI |
InChI=1S/C28H31F2N9O2/c29-23(30)24-32-21-8-4-5-9-22(21)39(24)28-34-26(33-27(35-28)38-14-16-41-17-15-38)37-12-10-36(11-13-37)25(40)20(31)18-19-6-2-1-3-7-19/h1-9,20,23H,10-18,31H2/t20-/m0/s1 |
InChI Key |
VOPWCDJBVPMVLJ-FQEVSTJZSA-N |
SMILES |
O=C([C@H](CC1=CC=CC=C1)N)N(CC2)CCN2C3=NC(N4CCOCC4)=NC(N5C(C(F)F)=NC6=C5C=CC=C6)=N3 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MIPS-9922; MIPS 9922; MIPS9922. |
Origin of Product |
United States |
Molecular Pharmacology and Target Selectivity of Mips 9922
Characterization of PI3Kβ Inhibitory Potency and Selectivity
MIPS-9922 has been quantitatively assessed for its capacity to inhibit PI3Kβ, demonstrating significant potency. Its selectivity profile against other Class I PI3K isoforms (PI3Kα, PI3Kδ, and PI3Kγ) has also been a key area of investigation.
This compound has been reported as a potent inhibitor of PI3Kβ with an IC50 value of 63 nM. citeab.com This quantitative measure highlights its effectiveness in inhibiting the enzymatic activity of PI3Kβ at relatively low concentrations.
Studies have shown that this compound exhibits a favorable selectivity profile, particularly against PI3Kδ, demonstrating greater than 30-fold higher potency for PI3Kβ compared to PI3Kδ. citeab.com While specific IC50 values for PI3Kα and PI3Kγ are not as widely detailed in the immediately available information, the focus on this compound as a selective PI3Kβ inhibitor in multiple sources implies a significant degree of selectivity over these isoforms as well. guidetopharmacology.orginvivochem.comdrugbank.com The structural basis for this broader selectivity is linked to specific amino acid residues within the binding site that differ across isoforms. nih.govnih.gov
Data on the inhibitory potency and selectivity of this compound can be summarized as follows:
| PI3K Isoform | IC50 (nM) | Selectivity vs PI3Kβ |
| PI3Kβ | 63 | 1x |
| PI3Kδ | 2200 | >30x selective for PI3Kβ citeab.com |
| PI3Kα | Data not explicitly provided in sources | Selective nih.govnih.gov |
| PI3Kγ | Data not explicitly provided in sources | Selective nih.govnih.gov |
Quantitative Assessment of PI3Kβ Inhibition (e.g., IC50 values)
Structural Basis of PI3Kβ Selectivity of this compound
The selective inhibition of PI3Kβ by this compound is attributed to specific molecular interactions within the enzyme's binding site, involving key amino acid residues that are not conserved across all PI3K isoforms.
This compound's selectivity for PI3Kβ largely arises from its interaction with the enzyme's binding site. invivochem.comnih.gov Structural adaptations made to the morpholine (B109124) ring of the prototype pan-PI3K inhibitor ZSTK474 were instrumental in yielding compounds with PI3Kβ selectivity, including this compound. invivochem.commedkoo.com These adaptations allow this compound to engage in specific molecular interactions within the PI3Kβ catalytic domain that are not replicated to the same extent in other isoforms.
A critical determinant of this compound's selectivity is its interaction with the non-conserved Asp862 residue in PI3Kβ. invivochem.comnih.govnih.govnih.govmedkoo.com Site-directed mutagenesis studies have demonstrated that this specific aspartic acid residue plays a crucial role in mediating the selective binding of this compound to PI3Kβ. invivochem.com This residue is located in a region of the binding site that varies across PI3K isoforms, allowing for the design of inhibitors that can selectively target PI3Kβ while sparing other isoforms like PI3Kα, which has a glutamine residue (Gln859) at the corresponding position. nih.govnih.gov
Cellular Mechanisms of Action of Mips 9922 in Platelets
Impact on Platelet Signaling Pathways
MIPS-9922 exerts its antiplatelet effects by interfering with critical intracellular signaling cascades that govern platelet activation and aggregation. Its primary target, PI3Kβ, plays a significant role in downstream signal transduction initiated by various platelet receptors. medkoo.comtargetmol.comresearchgate.net
Inhibition of ADP-Induced Signaling Cascades
Adenosine diphosphate (B83284) (ADP) is a key agonist in platelet activation, primarily signaling through the P2Y1 and P2Y12 receptors. This compound has been shown to potently inhibit ADP-induced washed platelet aggregation. medkoo.comtargetmol.commedchemexpress.comresearchgate.netnih.gov This inhibitory effect highlights the compound's ability to disrupt the signaling pathways initiated by ADP, which are crucial for platelet plug formation.
Modulation of Integrin αIIbβ3 Activation Pathways
Integrin αIIbβ3 (also known as GPIIb/IIIa) is a critical platelet surface receptor responsible for binding fibrinogen and von Willebrand factor, essential steps in platelet aggregation and adhesion. haematologica.orgwikipedia.org Activation of this integrin is a central event in thrombus formation. This compound effectively inhibits integrin αIIbβ3 activation. medkoo.comtargetmol.comresearchgate.netnih.gov Furthermore, it inhibits αIIbβ3-dependent platelet adhesion to immobilized von Willebrand Factor (vWF) under high shear conditions. medkoo.comtargetmol.commedchemexpress.comnih.gov This indicates that this compound interferes with the "inside-out" signaling that leads to the conformational change of αIIbβ3, increasing its affinity for ligands, and potentially the "outside-in" signaling that reinforces platelet activation upon ligand binding. haematologica.org
Influence on P2Y12 Receptor Downstream Signaling
The P2Y12 receptor, a Gαi-coupled receptor, plays a central role in amplifying platelet activation signals, particularly those initiated by ADP. mdpi.comnih.gov Activation of P2Y12 leads to inhibition of adenylyl cyclase, reduced cAMP levels, and activation of PI3K, which contributes to granule release and stable aggregate formation. mdpi.comnih.govmdpi.com While this compound is a PI3Kβ inhibitor acting downstream of various receptors, its effect on ADP-induced aggregation suggests it influences the downstream signaling of the P2Y12 receptor pathway, likely by inhibiting the PI3Kβ component involved in this cascade. researchgate.net P2Y12 receptor signaling is known to potentiate agonist-induced dense granule release and procoagulant activity. nih.govmdpi.com
Effects on Collagen Receptor (e.g., GPVI) Signaling
Collagen is a potent platelet agonist encountered at sites of vascular injury, signaling primarily through the glycoprotein (B1211001) VI (GPVI) receptor. GPVI is coupled to an ITAM (immunoreceptor tyrosine-based activation motif) signaling pathway that involves tyrosine kinases like Syk and leads to the activation of phospholipase Cγ2. nih.govnih.gov While the primary focus on this compound is its effect on PI3Kβ, which is downstream of various receptors, some research indicates that PI3K inhibitors, particularly PI3K Class IA inhibitors, can impact signaling mediated by ITAM receptors like GPVI. researchgate.netnih.gov Specifically, inhibition of PI3Kβ has been shown to block intracellular calcium release mediated by Collagen-Related Peptide (CRP)-induced GPVI activation with micromolar potency in some studies involving other PI3Kβ inhibitors like TGX-221. researchgate.netnih.gov This suggests a potential influence of PI3Kβ inhibition by this compound on GPVI downstream signaling, although direct detailed findings for this compound specifically on GPVI signaling were not extensively detailed in the search results.
Regulation of Intracellular Calcium Mobilization
Intracellular calcium mobilization is a critical event in platelet activation, acting as a central regulator of various platelet responses, including granule release, integrin activation, and phosphatidylserine (B164497) exposure. wikipedia.orgplos.org PI3K Class IA inhibitors have been shown to potently block calcium mobilization in human platelets induced by various agonists. researchgate.netnih.gov Research indicates that this compound effectively inhibits calcium mobilization in human platelets. researchgate.net This effect is consistent with its role as a PI3Kβ inhibitor, as PI3K signaling is intertwined with pathways that regulate intracellular calcium levels in platelets.
Effects on Platelet Functional Responses
Data Tables
Based on the search results, specific quantitative data points for this compound's effects on various parameters can be summarized in tables.
| Platelet Response | Effect of this compound | Notes | Source |
| ADP-induced washed platelet aggregation | Potently inhibited | medkoo.comtargetmol.commedchemexpress.comresearchgate.netnih.gov | |
| Integrin αIIbβ3 activation | Inhibited | medkoo.comtargetmol.comresearchgate.netnih.gov | |
| Platelet adhesion to immobilized vWF | Inhibited (under high shear, αIIbβ3-dependent) | medkoo.comtargetmol.commedchemexpress.comnih.gov | |
| Intracellular calcium mobilization | Effectively inhibited in human platelets | Effect observed with PI3K Class IA inhibitors | researchgate.netresearchgate.netnih.gov |
| Target | IC50 (this compound) | Selectivity Notes | Source |
| PI3Kβ | 63 nM | >30-fold higher potency than PI3Kδ | medchemexpress.com |
| PI3Kδ | 2200 nM | medchemexpress.com |
Attenuation of Platelet Aggregation (e.g., ADP-induced, collagen-induced)
This compound has been shown to potently inhibit platelet aggregation induced by agonists such as ADP and collagen researchgate.netnih.govbiorxiv.org. Platelet aggregation is a critical step in thrombus formation, where platelets adhere to one another to form a plug at the site of vascular injury msdmanuals.com. ADP and collagen are key physiological agonists that trigger platelet activation and subsequent aggregation through distinct signaling pathways msdmanuals.comijbc.ir.
Studies have demonstrated that this compound significantly attenuates ADP-induced washed platelet aggregation medkoo.comresearchgate.netnih.gov. This indicates that this compound interferes with the signaling cascades initiated by ADP binding to its receptors (P2Y1 and P2Y12) on the platelet surface, which are known to involve PI3Kβ researchgate.netijbc.ir. Similarly, this compound inhibits collagen-induced platelet aggregation biorxiv.org. Collagen, exposed at sites of vascular injury, activates platelets primarily through the GPVI receptor, leading to downstream signaling that also converges on PI3K pathways ijbc.irreactome.org.
Research findings on the inhibitory effect of this compound on platelet aggregation are summarized in the table below, illustrating its potency against different agonists:
| Agonist | Effect on Platelet Aggregation |
| ADP | Potently inhibited |
| Collagen | Inhibited |
These findings highlight this compound's ability to interfere with major pathways leading to platelet aggregation, a key event in thrombus formation.
Inhibition of Platelet Adhesion to Subendothelial Matrix Components (e.g., von Willebrand Factor, Collagen)
Platelet adhesion to the injured vessel wall is an initial and crucial step in hemostasis and thrombosis ijbc.ir. This process involves the interaction of platelet surface receptors with components of the subendothelial matrix, particularly von Willebrand Factor (vWF) and collagen ijbc.irreactome.org.
This compound has been shown to inhibit platelet adhesion to immobilized vWF medkoo.comresearchgate.netnih.gov. Adhesion to vWF, especially under high shear stress, is primarily mediated by the platelet glycoprotein Ib (GPIb) receptor, which facilitates the initial tethering and rolling of platelets on the injured surface ijbc.ir. Subsequent stable adhesion and spreading involve the activation of integrin αIIbβ3 (also known as GPIIb/IIIa), which binds to vWF and fibrinogen msdmanuals.comijbc.ir. This compound's inhibition of adhesion to vWF suggests its interference with these integrin-mediated interactions medkoo.comresearchgate.netnih.gov.
Furthermore, this compound effectively blocked PI3K-mediated activation of platelet glycoprotein αIIbβ3 researchgate.net. This integrin is essential for both platelet adhesion and aggregation, acting as a common final step for signals initiated by various agonists msdmanuals.comijbc.ir. By inhibiting αIIbβ3 activation, this compound reduces the ability of platelets to firmly adhere to adhesive proteins like vWF and fibrinogen.
While the search results specifically mention inhibition of adhesion to vWF, the mechanism of inhibiting αIIbβ3 activation also implies an effect on adhesion to collagen, as stable adhesion to collagen also involves αIIbβ3 binding to adsorbed vWF and fibrinogen, as well as direct interaction with collagen receptors like α2β1 integrin ijbc.irnih.gov.
Influence on Shear-Dependent Platelet Adhesion and Aggregation
Hemodynamic shear stress plays a significant role in platelet function, particularly at sites of vascular stenosis or injury where shear rates are high nih.gov. High shear stress can induce platelet activation, adhesion, and aggregation, even in the absence of strong agonists ijbc.irnih.gov.
This compound has been shown to inhibit αIIbβ3 dependent platelet adhesion to immobilized vWF under high shear conditions medkoo.comnih.gov. Under high shear, the interaction between platelet GPIb and vWF is critical for initial platelet tethering and slowing down ijbc.ir. This is followed by the engagement of other receptors, including collagen receptors and the activation of αIIbβ3, leading to stable adhesion and aggregation ijbc.ir. By inhibiting αIIbβ3 activation, this compound effectively disrupts the transition from initial tethering to stable adhesion and aggregation under the challenging conditions of high shear stress.
The ability of this compound to inhibit platelet function under high shear highlights its potential relevance in arterial thrombosis, where high shear forces are prevalent nih.gov.
Specificity of this compound's Antiplatelet Activity
This compound is characterized as a potent and selective inhibitor of PI3Kβ medkoo.comresearchgate.netnih.govresearchgate.net. This selectivity is crucial for its antiplatelet activity, as other PI3K isoforms have diverse roles in various cellular processes acs.org. The selective inhibition of PI3Kβ is believed to be the primary mechanism underlying this compound's effects on platelet function nih.govresearchgate.net.
Research indicates that the selectivity of certain PI3Kβ inhibitors, including this compound, is influenced by specific amino acid residues in the kinase binding site, such as a tyrosine residue at position 778 in PI3Kβ acs.org. This residue appears to dictate the ability of PI3Kβ to present a cryptic binding site that accommodates these selective inhibitors acs.org.
By selectively targeting PI3Kβ, this compound modulates the downstream signaling pathways specifically reliant on this isoform in platelets, thereby inhibiting activation signals triggered by various receptors without broadly affecting pathways mediated by other PI3K isoforms researchgate.net. This selectivity contributes to its specific antiplatelet effects.
In Vitro Antiplatelet Activity Studies
In vitro studies are essential for understanding the direct effects of a compound on platelet function. These studies typically utilize isolated platelets or platelet-rich plasma to assess various aspects of platelet activation and aggregation.
Experimental Models Utilizing Washed Platelets and Platelet-Rich Plasma
Studies evaluating the in vitro antiplatelet activity of this compound have employed experimental models using both washed platelets and platelet-rich plasma (PRP). medkoo.commedchemexpress.comresearchgate.netnih.govtargetmol.comresearchgate.netmolaid.comresearchgate.netresearchgate.net Washed platelets are isolated from plasma and suspended in a defined buffer, allowing for controlled studies of platelet responses to specific agonists. PRP, which contains platelets suspended in their native plasma environment, provides a more physiologically relevant context for assessing antiplatelet effects. biorxiv.orgnih.govsunshinecoastsportsmedicine.com.aumdpi.com
Assessment of Anti-Aggregatory and Anti-Adhesive Properties
This compound has been shown to potently inhibit ADP-induced washed platelet aggregation. medkoo.commedchemexpress.comresearchgate.netnih.govtargetmol.comresearchgate.netmolaid.com This indicates its ability to block a key pathway involved in platelet activation and aggregation. Furthermore, this compound inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized von Willebrand Factor (vWF) under high shear conditions. medkoo.commedchemexpress.comresearchgate.netnih.govtargetmol.commolaid.com Integrin αIIbβ3 (also known as GPIIb/IIIa) is a crucial receptor for platelet aggregation, mediating the binding of platelets to fibrinogen and vWF, particularly important for stable thrombus formation under high shear stress found in arteries. researchgate.netosti.govresearchgate.netresearchgate.net The inhibition of both aggregation and adhesion highlights this compound's potential to interfere with multiple critical steps in thrombus formation.
Interactive Data Table: In Vitro Effects of this compound
| In Vitro Assay | This compound Effect | Agonist/Condition | Reference |
| Washed Platelet Aggregation | Potently Inhibited | ADP | medkoo.commedchemexpress.comresearchgate.netnih.govtargetmol.comresearchgate.netmolaid.com |
| Integrin αIIbβ3 Activation | Inhibited | Not explicitly specified | medkoo.commedchemexpress.comresearchgate.netnih.govtargetmol.commolaid.com |
| Platelet Adhesion to immobilized vWF | Inhibited | High shear conditions | medkoo.commedchemexpress.comresearchgate.netnih.govtargetmol.commolaid.com |
In Vivo Models of Thrombosis
Preclinical evaluation in vivo models is crucial to assess the antithrombotic efficacy of a compound within a complex biological system.
Application in Murine Models of Arterial Thrombus Formation (e.g., Electrolytic Mouse Model)
This compound has been evaluated in in vivo murine models of arterial thrombus formation, including the electrolytic mouse model of thrombosis. medkoo.commedchemexpress.comresearchgate.netnih.govresearchgate.netmolaid.comresearchgate.netosti.govnih.govmdpi.comresearchgate.net This model is commonly used to induce arterial injury and subsequent thrombus formation, mimicking conditions that can lead to thrombotic events in humans. researchgate.net
Assessment of Thrombus Formation and Stability
In the in vivo electrolytic mouse model, this compound prevented arterial thrombus formation. medkoo.commedchemexpress.comresearchgate.netnih.govresearchgate.netmolaid.comnih.gov This finding indicates that the antiplatelet effects observed in vitro translate into a significant reduction in thrombus development in a living system. The ability to prevent thrombus formation is a key indicator of potential antithrombotic efficacy. While specific detailed research findings on thrombus stability in this model were not extensively detailed in the provided snippets, the prevention of formation itself implies an impact on the processes leading to stable thrombi. researchgate.net
Interactive Data Table: In Vivo Effects of this compound
| In Vivo Model | This compound Effect | Model Type | Reference |
| Electrolytic Mouse Model of Thrombosis | Prevented arterial thrombus formation | Arterial Thrombosis | medkoo.commedchemexpress.comresearchgate.netnih.govresearchgate.netmolaid.comresearchgate.netosti.govnih.govmdpi.comresearchgate.net |
Considerations for Hemostatic Compatibility in Preclinical Models
A critical aspect of evaluating antithrombotic agents in preclinical models is assessing their impact on hemostasis, the normal process of blood clotting that prevents excessive bleeding. Ideally, an effective antithrombotic agent should prevent pathological thrombus formation without impairing normal hemostatic plug formation. Studies on this compound in the in vivo electrolytic mouse model have indicated that it prevents arterial thrombus formation without inducing prolonged bleeding or excess blood loss. medkoo.commedchemexpress.comresearchgate.netnih.govresearchgate.netmolaid.com This suggests a favorable hemostatic compatibility profile in this preclinical setting. The selective inhibition of PI3Kβ, which plays a key role in thrombosis but may have a less critical role in primary hemostasis compared to other pathways, could contribute to this observed compatibility. researchgate.netfrontiersin.orgresearchgate.netresearchgate.netnih.govscholaris.ca
Comparative Efficacy in Preclinical Thrombosis Models
Preclinical studies have investigated the antithrombotic efficacy of this compound, a selective inhibitor of phosphatidylinositol 3-kinase beta (PI3Kβ), in various thrombosis models. PI3Kβ plays a significant role in platelet activation and thrombus stability downstream of several key platelet receptors. nih.govnih.govgithub.io
Research findings indicate that this compound demonstrates antithrombotic activity in relevant preclinical models. In an in vivo electrolytic mouse model of arterial thrombosis, this compound effectively prevented arterial thrombus formation. nih.gov Furthermore, studies in mouse models of both venous and arterial thrombosis showed that this compound dose-dependently reduced platelet and fibrin (B1330869) deposition. nih.gov
Comparative preclinical evaluations, including both in vitro and in vivo assessments, have indicated that this compound exhibits similar potency and efficacy when compared to TGX-221, another selective PI3Kβ inhibitor. These findings suggest a comparable level of effectiveness between the two compounds in inhibiting platelet activity and subsequent thrombus formation in the tested preclinical settings.
The observed antithrombotic efficacy of this compound in these preclinical models highlights its potential as a therapeutic agent for preventing thrombosis. The evaluation in different models, such as the electrolytic mouse model and models assessing platelet and fibrin deposition, provides insights into its activity against distinct aspects of thrombus formation.
The following table summarizes the preclinical thrombosis models in which this compound's efficacy was evaluated based on the available information:
| Preclinical Model | Species | Observed Efficacy |
| Electrolytic Arterial Thrombosis Model | Mouse | Prevented arterial thrombus formation. nih.gov |
| Arterial Thrombosis Models | Mouse | Reduced platelet and fibrin deposition. nih.gov |
| Venous Thrombosis Models | Mouse | Reduced platelet and fibrin deposition. nih.gov |
While these studies demonstrate the efficacy of this compound in preclinical thrombosis models, detailed quantitative comparative data across a wide range of other antithrombotic agents or in numerous diverse models were not available in the reviewed sources.
Conclusion
Introduction to this compound as a Selective PI3Kβ Inhibitor in Preclinical Research
This compound is a chemical compound that has been identified and investigated as a potent and selective inhibitor of PI3Kβ medkoo.commedchemexpress.comnih.gov. Its development stems from research into amino-substituted triazines, with structural modifications aimed at achieving selectivity for the PI3Kβ isoform nih.gov. Preclinical studies have explored the potential of this compound as an antithrombotic agent by evaluating its effects on platelet function and thrombus formation in various in vitro and in vivo models mdpi.commedkoo.commedchemexpress.comnih.govresearchgate.net.
Research findings indicate that this compound exhibits potent antiplatelet activity. It has been shown to inhibit ADP-induced washed platelet aggregation effectively medkoo.commedchemexpress.comnih.gov. Furthermore, this compound demonstrated the ability to inhibit the activation of integrin αIIbβ3 and platelet adhesion to immobilized von Willebrand Factor (vWF) under high shear stress conditions, a process critical for thrombus formation in arterial settings medkoo.commedchemexpress.comnih.gov.
Detailed preclinical studies using in vivo models of thrombosis have provided further insights into the potential therapeutic utility of this compound. In the electrolytic mouse model of arterial thrombosis, this compound administration prevented arterial thrombus formation mdpi.commedkoo.commedchemexpress.comnih.gov. This finding is particularly significant as this model mimics conditions of arterial injury that can lead to occlusive thrombi. Importantly, these studies reported that this compound achieved its antithrombotic effect without inducing prolonged bleeding or excessive blood loss, suggesting a potential therapeutic window where thrombosis can be inhibited while largely preserving hemostasis mdpi.commedkoo.comnih.govresearchgate.net.
The selectivity of this compound for PI3Kβ over other PI3K isoforms is a key aspect of its potential as a targeted therapy. Studies have reported that this compound inhibits PI3Kβ with significantly higher potency compared to other isoforms, such as PI3Kδ researchgate.netmedchemexpress.com. For instance, one study reported an IC50 value of 63 nM for PI3Kβ, with more than 30-fold higher potency compared to PI3Kδ researchgate.netmedchemexpress.com. This selectivity is attributed, in part, to specific interactions with residues in the PI3Kβ binding site, such as Asp862 nih.govnih.gov.
The preclinical data on this compound highlight its potential as a selective PI3Kβ inhibitor with promising antiplatelet and antithrombotic activities. The observed efficacy in preventing arterial thrombus formation in mouse models, coupled with the reported lack of significant impact on bleeding time, supports the rationale for targeting PI3Kβ for antithrombotic therapy.
Summary of Preclinical Findings for this compound
| Study Type | Model/Assay | Key Finding |
| In vitro platelet function | ADP-induced washed platelet aggregation | Potently inhibited platelet aggregation. medkoo.commedchemexpress.comnih.gov |
| In vitro platelet function | Integrin αIIbβ3 activation | Inhibited activation of integrin αIIbβ3. medkoo.commedchemexpress.comnih.gov |
| In vitro platelet function | Platelet adhesion to immobilized vWF (high shear) | Inhibited αIIbβ3 dependent platelet adhesion. medkoo.commedchemexpress.comnih.gov |
| In vivo thrombosis | Electrolytic mouse model of arterial thrombosis | Prevented arterial thrombus formation. mdpi.commedkoo.commedchemexpress.comnih.gov |
| In vivo hemostasis | Bleeding time in mice | Did not induce prolonged bleeding or excess blood loss. mdpi.commedkoo.comnih.govresearchgate.net |
| In vitro kinase inhibition | PI3Kβ vs. PI3Kδ | Selective inhibition of PI3Kβ (e.g., IC50 = 63 nM for PI3Kβ, >30-fold selective over PI3Kδ). researchgate.netmedchemexpress.com |
Note: The data presented in this table are derived from the cited preclinical research findings on this compound.
These preclinical results position this compound as a compound of interest in the development of novel antithrombotic strategies specifically targeting the PI3Kβ pathway in platelets.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 1416956-33-6* |
*Based on search results, the CAS number 1416956-33-6 is associated with this compound medkoo.com. Searching PubChem with this number confirms the compound and provides CID information.## Phosphoinositide 3-Kinases (PI3Ks) and Thrombosis Research
Phosphoinositide 3-kinases (PI3Ks) represent a family of lipid kinases that are integral to numerous cellular functions, including cell growth, proliferation, survival, and intracellular signaling researchgate.netnih.govmdpi.com. Their mechanism of action involves the phosphorylation of the inositol (B14025) ring of phosphatidylinositol (PI), yielding phosphorylated inositides that serve as secondary messengers in signal transduction pathways mdpi.com.
The PI3K family is broadly classified into three categories: Class I, Class II, and Class III nih.govnih.gov. Within this classification, Class I PI3Ks have been the most extensively investigated, particularly concerning their roles in platelet function and thrombosis mdpi.comnih.gov. Class I PI3Ks exist as heterodimers, comprising a regulatory subunit (p85) and a catalytic subunit (p110) researchgate.net. There are four distinct isoforms of the Class I PI3K catalytic subunit: p110α (PI3Kα), p110β (PI3Kβ), p110γ (PI3Kγ), and p110δ (PI3Kδ) nih.govgavinpublishers.com.
Thrombosis, characterized by the formation of blood clots within the circulatory system, is a primary contributor to cardiovascular diseases such as myocardial infarction and ischemic stroke nih.gov. Platelets are central mediators in the formation of these pathological clots nih.govnih.gov. While platelet activation, adhesion, and aggregation at sites of vascular injury are vital for effective hemostasis, excessive or inappropriate platelet activity can precipitate the formation of occlusive thrombi nih.gov.
Research has underscored the significant involvement of PI3K signaling cascades in modulating platelet function and the thrombotic process nih.govnih.govgavinpublishers.com. All Class I PI3K isoforms are expressed in human platelets, with PI3Kβ demonstrating the highest expression levels, followed by PI3Kγ, PI3Kα, and PI3Kδ nih.gov. Studies employing both genetic mouse models and pharmacological interventions have established the critical importance of PI3Kβ in platelet function and thrombosis nih.govnih.gov. PI3Kβ plays a pivotal role in downstream signaling pathways activated by key platelet receptors, including the collagen receptor GPVI, the ADP receptor P2Y12, and the integrin αIIbβ3 nih.govashpublications.orgmdpi.com. The activation of these pathways culminates in essential platelet responses such as morphological changes, granule release, and the activation of the integrin αIIbβ3, which is indispensable for platelet aggregation and the stability of thrombi nih.govscholaris.ca.
Given the central involvement of PI3Kβ in platelet function and its contribution to thrombosis, it has emerged as a compelling target for the development of novel antithrombotic therapeutics nih.govashpublications.org. The strategic targeting of PI3Kβ aims to impede the formation of pathological thrombi without disrupting normal hemostatic mechanisms, thereby potentially mitigating the bleeding risks associated with conventional antiplatelet agents nih.govscholaris.ca.
Rationale for PI3Kβ as a Selective Antiplatelet Target
Introduction to this compound as a Selective PI3Kβ Inhibitor in Preclinical Research
This compound is a chemical entity identified and investigated for its potent and selective inhibitory activity against PI3Kβ medkoo.commedchemexpress.comnih.gov. Its discovery arose from investigations into amino-substituted triazines, where structural modifications were implemented to enhance selectivity for the PI3Kβ isoform nih.gov. Preclinical studies have been conducted to assess the potential of this compound as an antithrombotic agent through the evaluation of its effects on platelet function and thrombus formation in various in vitro and in vivo experimental systems mdpi.commedkoo.commedchemexpress.comnih.govresearchgate.net.
Research findings indicate that this compound possesses potent antiplatelet properties. It has been demonstrated to effectively inhibit ADP-induced aggregation in washed platelets medkoo.commedchemexpress.comnih.gov. Furthermore, this compound was shown to inhibit the activation of integrin αIIbβ3 and the subsequent adhesion of platelets to immobilized von Willebrand Factor (vWF) under conditions of high shear stress, a process crucial for the formation of thrombi in arterial circulation medkoo.commedchemexpress.comnih.gov.
Detailed preclinical investigations utilizing in vivo thrombosis models have provided further insights into the potential therapeutic utility of this compound. In the electrolytic mouse model of arterial thrombosis, administration of this compound resulted in the prevention of arterial thrombus formation mdpi.commedkoo.commedchemexpress.comnih.gov. This observation is particularly noteworthy as this model simulates the conditions of arterial injury that can lead to the formation of occlusive thrombi. Significantly, these studies reported that this compound achieved its antithrombotic effect without inducing prolonged bleeding or excessive blood loss, suggesting a potential therapeutic window where thrombosis can be inhibited while largely preserving hemostasis mdpi.commedkoo.comnih.govresearchgate.net.
The selectivity of this compound for PI3Kβ over other PI3K isoforms is a critical characteristic supporting its potential as a targeted therapy. Studies have reported that this compound inhibits PI3Kβ with substantially higher potency compared to other isoforms, such as PI3Kδ researchgate.netmedchemexpress.com. For instance, one study documented an IC50 value of 63 nM for PI3Kβ, demonstrating over 30-fold greater potency relative to PI3Kδ researchgate.netmedchemexpress.com. This observed selectivity is partly attributed to specific interactions within the binding site of PI3Kβ, involving residues such as Asp862 nih.govnih.gov.
The preclinical data accumulated on this compound underscore its potential as a selective inhibitor of PI3Kβ with promising antiplatelet and antithrombotic activities. The demonstrated efficacy in preventing arterial thrombus formation in mouse models, coupled with the reported minimal impact on bleeding time, reinforces the rationale for targeting the PI3Kβ pathway as a strategy for antithrombotic therapy.
Summary of Preclinical Findings for this compound
| Study Type | Model/Assay | Key Finding |
| In vitro platelet function | ADP-induced washed platelet aggregation | Potently inhibited platelet aggregation. medkoo.commedchemexpress.comnih.gov |
| In vitro platelet function | Integrin αIIbβ3 activation | Inhibited activation of integrin αIIbβ3. medkoo.commedchemexpress.comnih.gov |
| In vitro platelet function | Platelet adhesion to immobilized vWF (high shear) | Inhibited αIIbβ3 dependent platelet adhesion. medkoo.commedchemexpress.comnih.gov |
| In vivo thrombosis | Electrolytic mouse model of arterial thrombosis | Prevented arterial thrombus formation. mdpi.commedkoo.commedchemexpress.comnih.gov |
| In vivo hemostasis | Bleeding time in mice | Did not induce prolonged bleeding or excess blood loss. mdpi.commedkoo.comnih.govresearchgate.net |
| In vitro kinase inhibition | PI3Kβ vs. PI3Kδ | Selective inhibition of PI3Kβ (e.g., IC50 = 63 nM for PI3Kβ, >30-fold selective over PI3Kδ). researchgate.netmedchemexpress.com |
Note: The data presented in this table are derived from the cited preclinical research findings on this compound.
These preclinical results position this compound as a compound of interest in the development of novel antithrombotic strategies specifically targeting the PI3Kβ pathway in platelets.
Comparative Analysis with Other Pi3kβ Inhibitors
Evaluation against Other Selective PI3Kβ Inhibitors (e.g., TGX-221, AZD6482)
Selective inhibitors of PI3Kβ, such as TGX-221 and AZD6482, have been investigated for their potential in inhibiting platelet function and thrombosis. MIPS-9922 belongs to this class, and its characteristics can be evaluated in comparison to these established compounds. researchgate.net
Comparison of Inhibitory Potency and Selectivity Profiles
This compound is described as a potent and selective PI3Kβ inhibitor with an IC50 of 63 nM. medchemexpress.com It demonstrates significantly higher potency for PI3Kβ compared to PI3Kδ, with over 30-fold selectivity. medchemexpress.com
TGX-221 is also a potent and selective PI3Kβ inhibitor. It shows greater than 1,000-fold selectivity for PI3Kβ over a range of other kinases. tocris.com Specifically, its IC50 values are reported as 0.007 µM (7 nM) for PI3Kβ, 0.1 µM (100 nM) for PI3Kδ, 3.5 µM for PI3Kγ, and 5 µM for PI3Kα. tocris.com
AZD6482 is another selective inhibitor of the PI3Kβ isozyme. guidetopharmacology.org While a direct comparison of IC50 values in the same assay for this compound and AZD6482 is not explicitly detailed in the search results, both are recognized as selective PI3Kβ inhibitors investigated for antiplatelet activity. researchgate.netmdpi.com
Based on the available data, TGX-221 appears to exhibit a higher potency for PI3Kβ (IC50 7 nM) compared to this compound (IC50 63 nM). medchemexpress.comtocris.com Both compounds demonstrate significant selectivity for PI3Kβ over other isoforms, particularly PI3Kδ. medchemexpress.comtocris.com
Here is a summary of the inhibitory potency and selectivity data:
| Compound | Target Isoform | IC50 (nM) | Selectivity vs. PI3Kδ | Other Selectivity Notes |
| This compound | PI3Kβ | 63 | >30-fold | Potent and selective PI3Kβ inhibitor. medchemexpress.com |
| TGX-221 | PI3Kβ | 7 | ~14-fold (100 nM vs 7 nM) | >1,000-fold selectivity over other kinases. tocris.com |
| AZD6482 | PI3Kβ | Not specified | Not specified | Selective PI3Kβ inhibitor. guidetopharmacology.orgmdpi.com |
Contrasting Mechanisms of Interaction within the PI3Kβ Binding Site
The selectivity of PI3K inhibitors often arises from their specific interactions within the ATP binding site of the different PI3K isoforms. nih.govoup.com For this compound, its selectivity is reported to largely derive from an interaction with the non-conserved Asp862 residue within the PI3Kβ binding site, as shown by site-directed mutagenesis studies. nih.gov
While detailed comparative structural analysis of this compound, TGX-221, and AZD6482 binding is not extensively described in the provided results, the structural determinants of isoform selectivity in PI3K inhibitors are a subject of ongoing research. Variations within the ATP binding site are exploited by isoform-selective inhibitors. oup.com For instance, substitutions around a phenyl ring in a series of pyrimidone PI3Kβ inhibitors, including AZD6482, were shown to affect selectivity. mdpi.com An overlay of a related compound docked into a PI3Kβ homology model showed a significant shift in the position of a phenyl ring compared to TGX-221, potentially accounting for differences in selectivity. mdpi.com This suggests that subtle structural differences in these inhibitors lead to distinct interaction profiles within the PI3Kβ binding site, contributing to their specific potency and selectivity.
Comparative Efficacy in Preclinical Platelet and Thrombosis Models
Preclinical studies have evaluated the efficacy of this compound, TGX-221, and AZD6482 in inhibiting platelet function and preventing thrombosis.
This compound potently inhibited ADP-induced washed platelet aggregation in vitro. nih.govmedkoo.com It also inhibited integrin αIIbβ3 activation and αIIbβ3 dependent platelet adhesion to immobilized von Willebrand Factor (vWF) under high shear conditions. medchemexpress.comnih.govmedkoo.com In vivo, this compound prevented arterial thrombus formation in the electrolytic mouse model of thrombosis without inducing prolonged bleeding or excess blood loss. medchemexpress.comnih.govmedkoo.com
TGX-221 has been shown to inhibit thrombus formation in animal models. tocris.com It was reported to decrease cyclic flow reductions in a preclinical carotid artery stenosis model without bleeding sequelae. ahajournals.org In a modified "Folts-type" model of arterial thrombosis in rats, TGX-221 abolished the formation of occlusive arterial thrombi. researchgate.net
AZD6482 has also demonstrated antiplatelet activity. Treating human blood with AZD6482 inhibits platelet aggregation, particularly in the presence of blood flow. nih.gov In animal studies using a canine model, AZD6482 produced antithrombotic effects without a significant increase in bleeding time or blood loss. ahajournals.orgnih.gov In healthy human volunteers, AZD6482 demonstrated moderate platelet inhibition. ahajournals.org
In preclinical studies, this compound demonstrated similar potency and efficacy as TGX-221 in vitro and in vivo, with only little impact on bleeding time. researchgate.net All three inhibitors, this compound, TGX-221, and AZD6482, are recognized as specific inhibitors of PI3Kβ with important functions in downstream signal transduction of various platelet receptors and have shown promise in preventing thrombosis in preclinical models. researchgate.netnih.gov
Here is a summary of preclinical efficacy findings:
| Compound | In vitro Platelet Effects | In vivo Thrombosis Models | Bleeding Risk in Models |
| This compound | Inhibited ADP-induced aggregation, αIIbβ3 activation, and adhesion under high shear. medchemexpress.comnih.govmedkoo.com | Prevented arterial thrombus formation in electrolytic mouse model. medchemexpress.comnih.govmedkoo.com | Without inducing prolonged bleeding or excess blood loss. nih.govmedkoo.com |
| TGX-221 | Inhibited platelet aggregation (e.g., CRP-mediated). mdpi.com | Inhibited thrombus formation in animal models. tocris.com Decreased cyclic flow reductions; abolished occlusive thrombi. ahajournals.orgresearchgate.net | Without bleeding sequelae (carotid artery model). ahajournals.org Prolonged bleeding time in tail/kidney in one study. nih.gov |
| AZD6482 | Inhibited platelet aggregation (especially under flow). nih.gov | Produced antithrombotic effects in canine model. ahajournals.orgnih.gov | Without significant increase in bleeding time/blood loss. ahajournals.orgnih.gov |
Differentiation from Pan-PI3K Inhibitors and Other Isoform-Specific PI3K Inhibitors
While PI3Kβ inhibitors target a specific isoform, pan-PI3K inhibitors block multiple or all Class I PI3K isoforms (α, β, γ, δ). Other isoform-specific inhibitors target individual isoforms like PI3Kδ. Differentiating this compound from these inhibitors highlights the rationale for isoform selectivity in specific therapeutic contexts, such as antiplatelet therapy.
Rationale for Isoform Selectivity in Antiplatelet Therapy Development
The development of isoform-selective PI3K inhibitors is driven by the distinct and non-redundant physiological roles of the different Class I PI3K isoforms. nih.govresearchgate.net PI3Kα and PI3Kβ are ubiquitously expressed, while PI3Kγ and PI3Kδ have more restricted expression, largely in the hematopoietic system. nih.gov
In the context of platelet function and thrombosis, PI3Kβ has been identified as the main Class I isoform playing a major role. mdpi.comnih.gov PI3Kβ is crucial for the production of PI(3,4,5)P3 in response to various platelet agonists and is involved in regulating the activity of the platelet integrin αIIbβ3, which is essential for platelet adhesion and aggregation. nih.govnih.gov Genetic deletion of PI3Kβ has been shown to impair platelet function and reduce thrombus formation. researchgate.netmdpi.com
Targeting PI3Kβ selectively is pursued for antiplatelet therapy because it is believed to offer a way to inhibit thrombosis with a potentially reduced risk of bleeding compared to targeting other isoforms or using pan-PI3K inhibitors. nih.govnih.govresearchgate.net While PI3Kβ is critical for certain aspects of platelet activation and thrombus formation, other PI3K isoforms may play roles in maintaining hemostasis or other vital cellular functions. nih.gov Selective inhibition aims to disrupt the pathological thrombus formation driven by PI3Kβ signaling while preserving the physiological processes necessary for normal hemostasis. nih.gov
Comparative Analysis with PI3Kδ Inhibitors (e.g., Idelalisib) in Platelet Function
PI3Kδ is primarily expressed in hematopoietic cells, including leukocytes and, to some extent, platelets. nih.govwikipedia.orgontosight.ai Inhibitors of PI3Kδ, such as Idelalisib (used in certain blood cancers), have been investigated for their effects on platelet function. wikipedia.orgontosight.aiascopost.comnih.gov
While PI3Kδ is present in platelets, its role in platelet activation and thrombosis appears distinct from that of PI3Kβ. Studies have shown that Idelalisib can inhibit platelet aggregation mediated by ITAM receptors like GPVI and CLEC-2, preferentially GPVI. nih.govnih.gov It also inhibits platelet adhesion and aggregation under shear and adhesion to collagen. nih.govnih.gov An antithrombotic effect was observed in mice treated with Idelalisib, although mild bleeding effects were noted at high doses. nih.govnih.gov
However, the primary role of PI3Kδ in hematopoietic malignancies, particularly B-cell lymphomas and leukemias, is well-established, and Idelalisib's main therapeutic application is in these cancers due to PI3Kδ's crucial role in B-cell activation, proliferation, and survival. wikipedia.orgontosight.aiascopost.comashpublications.org In contrast, PI3Kβ's prominent role in platelet function makes it a more direct target for antiplatelet therapy aimed at preventing thrombosis. researchgate.netmdpi.comnih.gov
Although both PI3Kβ and PI3Kδ inhibitors can impact platelet function, the rationale for targeting PI3Kβ in antiplatelet therapy is specifically linked to its central role in key platelet activation pathways and thrombus formation mechanisms that are distinct from the primary roles of PI3Kδ in immune cell signaling. researchgate.netnih.govnih.gov The observed effects of Idelalisib on platelet function may be related to PI3Kδ's presence and signaling in platelets, but the therapeutic focus for thrombosis prevention has been more strongly directed towards PI3Kβ due to its established critical role in this process. mdpi.comnih.gov
Here is a comparison highlighting the differentiation:
| Feature | This compound (PI3Kβ Inhibitor) | Idelalisib (PI3Kδ Inhibitor) |
| Primary Target Isoform | PI3Kβ medchemexpress.commedkoo.com | PI3Kδ wikipedia.orgontosight.ai |
| Main Expression/Role | Ubiquitous expression; critical role in platelet function and thrombosis. nih.govnih.gov | Primarily in hematopoietic cells; crucial role in B-cell signaling. nih.govwikipedia.orgontosight.ai |
| Rationale for Targeting | Directly targets a key pathway in platelet activation and thrombus formation. researchgate.netmdpi.comnih.gov | Targets a pathway essential for the survival and proliferation of certain cancer cells. wikipedia.orgontosight.ai |
| Impact on Platelets | Potently inhibits aggregation, adhesion, and thrombus formation in preclinical models. medchemexpress.comnih.govmedkoo.com | Inhibits aggregation (GPVI/CLEC-2 mediated) and adhesion/aggregation under shear. nih.govnih.gov |
| Therapeutic Focus | Antiplatelet/Antithrombotic therapy. researchgate.netnih.govmedkoo.com | Treatment of certain blood cancers (e.g., CLL). wikipedia.orgontosight.aiascopost.comashpublications.org |
Research Methodologies and Experimental Approaches in Mips 9922 Studies
Biochemical and Biophysical Assays for Enzyme Kinetics and Inhibition
Biochemical and biophysical assays are fundamental in characterizing the interaction between an enzyme and an inhibitor, providing insights into the potency and selectivity of the inhibitor. Enzyme activity assays are used to measure the rate of an enzymatic reaction in the presence and absence of an inhibitor. This helps to determine how the inhibitor affects enzyme activity bellbrooklabs.com. MIPS-9922 has been identified as a potent and selective PI3Kβ inhibitor with an IC₅₀ of 63 nM medchemexpress.com. It demonstrates significantly higher potency against PI3Kβ compared to PI3Kδ, with over 30-fold greater potency medchemexpress.com.
Kinetic studies, often involving measuring reaction rates under varying substrate concentrations, are employed to determine the type of inhibition (e.g., competitive, non-competitive) and key kinetic parameters such as Vmax and Km bellbrooklabs.com. While the search results confirm this compound's potency and selectivity against PI3Kβ medchemexpress.comacs.org, detailed data from specific enzyme kinetics or biophysical characterization assays (beyond IC₅₀ values) were not extensively detailed in the provided snippets. However, the selectivity of this compound is reported to largely derive from an interaction with the non-conserved Asp862 residue in PI3Kβ, as shown by site-directed mutagenesis nih.govnih.gov. The amine group of this compound is specifically shown to interact with βAsp862, contributing to its selectivity nih.gov.
Cell-Based Assays for Platelet Activation and Function
Cell-based assays using platelets are crucial for evaluating the functional consequences of PI3Kβ inhibition by this compound on platelet activation, aggregation, and adhesion.
Aggregometry (e.g., Light Transmission Aggregometry)
Aggregometry is a standard technique used to measure platelet aggregation in response to various agonists. Light transmission aggregometry (LTA), historically considered a gold standard, measures changes in light transmission through platelet-rich plasma (PRP) as platelets aggregate practical-haemostasis.comnih.govdovepress.com. This compound has been shown to potently inhibit ADP-induced washed platelet aggregation nih.govmedkoo.comresearchgate.netscience.gov.
Data on the inhibitory effect of this compound on ADP-induced washed platelet aggregation is available.
| Agonist | Platelet Preparation | Effect of this compound |
| ADP | Washed Platelets | Potently inhibited |
Other aggregometry methods, such as impedance aggregometry, can be performed in whole blood, offering advantages in certain settings nih.gov. While the primary finding for this compound relates to ADP-induced aggregation in washed platelets nih.govmedkoo.comresearchgate.netscience.gov, aggregometry in general involves stimulating platelets with agonists like collagen, thrombin, or ADP and measuring the resulting aggregation practical-haemostasis.comnih.govdovepress.com.
Flow Cytometry for Integrin Activation and Granule Release Markers
Flow cytometry is a versatile technique used to assess various aspects of platelet activation at the single-cell level, including changes in the conformation of integrin receptors and the surface expression of granule release markers. Activated integrin αIIbβ3 (also known as GPIIb/IIIa) is critical for platelet aggregation, binding to fibrinogen and von Willebrand Factor nih.govnih.govhaematologica.org. Granule release, such as the release of P-selectin from alpha-granules, is another key marker of platelet activation sysmex.seresearchgate.net.
This compound has been shown to inhibit integrin αIIbβ3 activation medchemexpress.comnih.govmedkoo.comresearchgate.net. Flow cytometry can be used to detect activated integrin αIIbβ3 using specific antibodies nih.gov. While the search results confirm that this compound inhibits integrin αIIbβ3 activation medchemexpress.comnih.govmedkoo.comresearchgate.net, specific data detailing the use of flow cytometry to measure this or granule release markers in this compound studies were not provided in detail, although flow cytometry is a standard method for these purposes nih.govresearchgate.netresearchgate.net.
Adhesion Assays under Static and Flow Conditions
Platelet adhesion to the damaged vessel wall is an initial critical step in thrombus formation. Adhesion assays are used to evaluate the ability of platelets to adhere to various substrates, such as immobilized extracellular matrix proteins, under static or flow conditions. Assays under flow conditions are particularly relevant as they mimic the physiological environment of circulating blood cellmicrosystems.com.
This compound has been shown to inhibit αIIbβ3 dependent platelet adhesion to immobilized von Willebrand Factor (vWF) under high shear conditions medchemexpress.comnih.govmedkoo.comresearchgate.netscience.gov. Adhesion assays can involve assessing platelet adherence to multiple substrates cellmicrosystems.com and can be performed under various shear stresses to model different vascular environments cellmicrosystems.com. Static platelet adhesion assays can also be used to monitor platelet activity and the effects of anti-platelet treatments researchgate.netnih.gov.
Data on the inhibitory effect of this compound on platelet adhesion is available.
| Substrate | Shear Conditions | Effect of this compound |
| Immobilized vWF | High Shear | Inhibited αIIbβ3 dependent adhesion |
Intracellular Signaling Readouts (e.g., Phosphorylation Events, Calcium Flux)
Platelet activation is mediated by complex intracellular signaling pathways involving phosphorylation events and changes in intracellular calcium concentration. PI3Kβ is a key component in downstream signal transduction of various platelet receptors researchgate.net. Measuring phosphorylation of key signaling proteins and monitoring intracellular calcium flux can provide insights into how this compound affects these pathways.
Intracellular calcium mobilization is a critical event in platelet activation, triggered by agonists binding to platelet surface receptors nih.gov. Changes in intracellular calcium concentration can be measured using fluorescence dyes researchgate.netkumamoto-u.ac.jp. Phosphorylation events are also central to platelet signaling, with kinases playing a significant role core.ac.ukuea.ac.uk. While the search results highlight that PI3Kβ has important functions in downstream signal transduction researchgate.net, and this compound is a PI3Kβ inhibitor medchemexpress.comnih.govmedkoo.com, specific detailed findings on how this compound impacts phosphorylation events or calcium flux in platelets were not explicitly provided in the snippets, beyond the general understanding of PI3Kβ's role in signaling researchgate.net. However, PI3K inhibitors, in general, have been evaluated for their effect on intracellular calcium mobilization in platelets researchgate.net.
In Vivo Thrombosis Models and Assessment Techniques
In vivo thrombosis models are essential for evaluating the antithrombotic efficacy of compounds in a living system. These models aim to mimic the conditions that lead to thrombus formation in humans. Assessment techniques are used to quantify the extent of thrombosis and evaluate potential side effects like bleeding.
This compound has been tested in the in vivo electrolytic mouse model of thrombosis medchemexpress.comnih.govmedkoo.comresearchgate.netscience.govresearchgate.net. In this model, this compound prevented arterial thrombus formation medchemexpress.comnih.govmedkoo.comresearchgate.netscience.govresearchgate.net. This indicates that this compound possesses antithrombotic activity in a relevant in vivo setting medchemexpress.com.
Data on the effect of this compound in an in vivo thrombosis model is available.
| Model | Species | Effect of this compound |
| Electrolytic Thrombosis Model | Mouse | Prevented arterial thrombus formation |
Assessment techniques in such models typically involve measuring thrombus size or occlusion time. The search results confirm the positive outcome regarding thrombus formation medchemexpress.comnih.govmedkoo.comresearchgate.netscience.govresearchgate.net.
Electrolytic Injury Models
Electrolytic injury models are a common in vivo method used to study arterial thrombosis. This technique involves inducing damage to a blood vessel, typically an artery, through the application of a low-level electrical current. This injury initiates thrombus formation by disrupting the endothelium and exposing prothrombotic factors. Studies investigating this compound have utilized this model, specifically in mice, to evaluate its ability to prevent arterial thrombus formation. This compound has been shown to prevent arterial thrombus formation in an in vivo electrolytic mouse model of thrombosis. nih.govmedchemexpress.commedkoo.comresearchgate.netnih.gov This model is valuable for assessing the antithrombotic efficacy of compounds in a living system, mimicking aspects of arterial injury that can lead to clot formation. nc3rs.org.uk
Molecular Biology Techniques (e.g., Site-Directed Mutagenesis for Selectivity Studies)
Molecular biology techniques play a crucial role in understanding the specific interactions of compounds like this compound with their biological targets. Site-directed mutagenesis is a powerful technique used to introduce specific, intentional changes to the DNA sequence of a gene, which in turn can alter the amino acid sequence and function of the resulting protein. wikipedia.orgneb.comchegg.com This technique is particularly valuable for studying the selectivity of inhibitors like this compound for specific protein isoforms, such as PI3Kβ over other PI3K isoforms. Studies on this compound have utilized site-directed mutagenesis to investigate the basis of its selectivity. Specifically, it has been shown that the selectivity of this compound largely derives from an interaction with the non-conserved Asp862 residue in PI3Kβ, as demonstrated by site-directed mutagenesis experiments. nih.govresearchgate.net This highlights the utility of molecular biology techniques in dissecting the molecular mechanisms underlying the selective action of this compound.
Future Directions in Research on Mips 9922 and Pi3kβ Inhibition
Exploring Broader Biological Roles of PI3Kβ Beyond Platelets
While PI3Kβ is well-established as a crucial mediator in platelet activation and thrombus formation, particularly under high shear stress, research is increasingly exploring its functions in other physiological and pathological processes. e-century.usresearchgate.net Understanding these broader roles is essential for fully appreciating the potential therapeutic applications and possible off-target effects of PI3Kβ inhibitors like MIPS-9922.
Potential Involvement in Other Physiological and Pathological Contexts (e.g., Cell Migration, Cytoskeletal Rearrangements)
Beyond its role in platelets, PI3Kβ is implicated in various cellular functions, including cell migration and the associated cytoskeletal rearrangements. nih.govconsensus.app The PI3K/AKT pathway, downstream of PI3K activity, is known to influence cell motility and invasion, including in cancer cells. consensus.appplos.org PI3K activation mediates cytoskeletal changes by activating small GTPases like Rac1, RhoA, and Cdc42, which are critical for the dynamic remodeling of the actin cytoskeleton necessary for cell movement. nih.govconsensus.app
Studies have shown that PI3K signaling influences cytoskeletal changes and cell migration in various cell types, such as breast cancer cells and endothelial cells. plos.orgoup.com For instance, PI3K inhibition has been shown to modulate PDGF-induced cytoskeletal changes and cell migration in synoviocytes via the Rac1-PAK signaling pathway. aai.org TGF-β can also promote cancer cell migration through PI3K-AKT signaling, involving the ubiquitylation of the p85α regulatory subunit of PI3K. diva-portal.org
Further research is needed to specifically delineate the role of the PI3Kβ isoform in these processes, distinct from other PI3K isoforms. Given this compound's selectivity for PI3Kβ, it could be a valuable tool for dissecting the specific contributions of this isoform to cell migration and cytoskeletal dynamics in different cell types and disease states, such as cancer progression or inflammatory responses.
Cooperative Roles with Other PI3K Isoforms
The Class I PI3K family consists of four isoforms (PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ), which can have both overlapping and non-redundant functions. jtgga.orgnih.gov Research indicates that PI3K isoforms can cooperate in various cellular processes. ucl.ac.uk For example, some immune functions of PI3Kδ are executed in concert with other Class I PI3K isoforms, such as PI3Kγ in neutrophil respiratory burst or PI3Kβ in FcRγ receptor signaling. ucl.ac.uk In endothelial cell migration induced by sphingosine (B13886) 1-phosphate (S1P), both PI3Kβ and PI3Kγ isoforms are required for full migratory response, with Rac1 acting as a major downstream mediator for both. oup.com
Furthermore, there is evidence of compensatory mechanisms between PI3K isoforms. For instance, inhibition of one PI3K isoform can sometimes lead to the activation of other isoforms. ucl.ac.ukaacrjournals.org This has been observed with the 'rebound' of PI3Kα activity upon blockade of PI3Kβ and vice versa. ucl.ac.uk In the context of insulin (B600854) signaling, redundancy between PI3Kα and PI3Kβ activity has been suggested. precisionmedicineonline.com
Future research involving this compound could investigate how selective PI3Kβ inhibition influences the activity and roles of other PI3K isoforms in various cellular contexts. Understanding these cooperative and compensatory mechanisms is crucial for predicting the full biological impact of PI3Kβ inhibition and for developing potential combination therapies targeting multiple isoforms if necessary.
Advancements in PI3Kβ Inhibitor Design and Optimization
The development of selective and potent PI3Kβ inhibitors is an active area of research. researchgate.netmdpi.com Advancements in understanding the structural biology of PI3Ks and the application of sophisticated design approaches are driving the optimization of these compounds. researchgate.netmdpi.com
Structure-Based Drug Design Approaches
Structure-based drug design (SBDD) plays a significant role in the development of isoform-selective PI3K inhibitors. researchgate.netmdpi.comnih.gov By analyzing the crystal structures of PI3K isoforms, researchers can identify key differences in their ATP-binding sites and design compounds that selectively interact with the desired isoform. researchgate.netmdpi.com
Structural adaptations of existing inhibitors, such as the pan-PI3K inhibitor ZSTK474, have led to the development of PI3Kβ selective compounds like this compound. nih.gov Selectivity can be achieved by exploiting interactions with non-conserved residues within the catalytic pocket, such as Asp862 in PI3Kβ. nih.govacs.org Molecular docking and other computational methods are used to model inhibitor interactions and predict binding affinity and selectivity. researchgate.netresearchgate.net
Future efforts in SBDD for PI3Kβ inhibitors will likely focus on further refining the interactions with the unique features of the PI3Kβ binding site to improve potency and selectivity while minimizing off-target effects.
Strategies for Enhancing Selectivity and Potency
Enhancing the selectivity and potency of PI3Kβ inhibitors is critical for maximizing therapeutic efficacy and reducing potential side effects. researchgate.netmdpi.com Strategies employed include the rational design of chemical series based on structural insights and the optimization of molecular features that contribute to specific isoform binding. mdpi.comworktribe.com
Selective inhibitors like this compound have demonstrated the ability to specifically utilize residues like Asp862 in PI3Kβ to achieve selectivity over other isoforms. acs.org Modifications to different parts of the inhibitor molecule can influence activity and selectivity profiles. researchgate.net For instance, studies on quinazolinone and benzimidazole (B57391) based inhibitors have shown how subtle chemical changes, such as halogen substitutions, can dramatically impact selectivity towards different PI3K isoforms. nih.gov
Future strategies will involve continued exploration of chemical space guided by structural and computational data to identify novel scaffolds and modifications that enhance the affinity and selectivity for PI3Kβ, potentially leading to compounds with improved pharmacological properties.
Integration within Novel Antithrombotic Strategies
This compound has shown promise in preclinical studies as a selective PI3Kβ inhibitor with antithrombotic activity, preventing arterial thrombus formation in mouse models without inducing prolonged bleeding. nih.govmedkoo.commdpi.com This suggests that targeting PI3Kβ could be a novel antithrombotic strategy that overcomes the bleeding limitations associated with current antiplatelet therapies. e-century.usnih.govnih.gov
Future research directions include further evaluating the efficacy of this compound and other PI3Kβ inhibitors in various thrombosis models to confirm their potential as standalone or adjunctive antithrombotic agents. Investigating their integration with existing antithrombotic strategies, such as aspirin (B1665792) or other antiplatelet drugs, could lead to the development of more effective and safer combination therapies. e-century.usnih.gov
However, it is also important to address potential complexities, such as the observation that PI3Kβ inhibition might affect thrombus stability under high shear rates, potentially increasing the risk of embolization in certain conditions. ashpublications.org Future studies should aim to fully understand these dynamics to optimize the therapeutic window and patient selection for PI3Kβ inhibitors in antithrombotic therapy.
Compound Information
| Compound Name | PubChem CID |
| This compound | 135616175 |
| PI3Kβ | 5295 |
Data Table
While specific detailed research findings for this compound across all the future directions discussed are not extensively available in the provided search results beyond its initial antiplatelet characterization, the following table summarizes key findings related to PI3Kβ inhibition and its broader roles, which inform the future research directions for compounds like this compound.
| Research Area | Key Finding Related to PI3Kβ Inhibition | Source(s) |
| Platelet Activation and Thrombosis | PI3Kβ plays a crucial role in shear activation of platelets and thrombus formation; inhibition prevents arterial thrombus formation without prolonged bleeding. | nih.gove-century.usnih.gov |
| Cell Migration (General) | PI3K signaling influences cell migration and cytoskeletal rearrangements via small GTPases. | nih.govconsensus.app |
| Cancer Cell Migration | PI3K/AKT pathway is involved in cancer cell migration; PI3Kβ can contribute to enhanced PI3K activity in PTEN-deficient cancers. | diva-portal.orgaacrjournals.orgnih.gov |
| Endothelial Cell Migration | Both PI3Kβ and PI3Kγ are required for full S1P-induced endothelial cell migration. | oup.com |
| Cooperation with other PI3K isoforms | PI3K isoforms can cooperate in immune functions and there can be compensatory activation between isoforms upon selective inhibition. | jtgga.orgucl.ac.uk |
| Structure-Based Inhibitor Design | Selectivity of PI3Kβ inhibitors can be achieved by targeting non-conserved residues like Asp862. | nih.govmdpi.comacs.org |
| Antithrombotic Strategy Integration | PI3Kβ inhibition is considered a novel antithrombotic strategy; potential for combination therapies. | e-century.usnih.govnih.gov |
| Thrombus Stability (Potential Consideration) | PI3Kβ inhibition may affect thrombus stabilization under high shear rates, potentially increasing embolization risk. | ashpublications.org |
Combination Approaches with Existing Antiplatelet Agents (e.g., Aspirin)
Investigating the potential for combining PI3Kβ inhibitors like this compound with established antiplatelet agents such as Aspirin is a key area of future research. The rationale behind this approach is to achieve enhanced antiplatelet efficacy through targeting complementary pathways involved in platelet activation. Aspirin inhibits cyclooxygenase-1 (COX-1), thereby reducing the production of thromboxane (B8750289) A2, another key mediator of platelet aggregation. citeab.com PI3Kβ inhibition, on the other hand, affects signaling downstream of various platelet receptors crucial for stable platelet adhesion and aggregation. wikipedia.orgwikipedia.org
Preclinical studies with this compound have shown potent inhibition of ADP-induced washed platelet aggregation and inhibition of integrin αIIbβ3 activation and platelet adhesion to immobilized vWF under high shear. sci-hub.se this compound also prevented arterial thrombus formation in an in vivo mouse model without inducing prolonged bleeding. sci-hub.se While this compound is in preclinical development, another selective PI3Kβ inhibitor, AZD6482, in combination with aspirin, exhibited greater antiplatelet activity with less bleeding potential compared with clopidogrel (B1663587) plus aspirin in studies in healthy subjects. wikipedia.orgwikipedia.org This suggests a potential for improved efficacy and safety profiles with combination therapies involving PI3Kβ inhibitors. Further research is needed to fully understand the synergistic effects and optimal combinations of this compound with existing antiplatelet agents.
Development of PI3Kβ Inhibition as a Component of Precision Antithrombotic Medicine
The development of PI3Kβ inhibition, including compounds like this compound, is being explored within the framework of precision antithrombotic medicine. This approach aims to tailor antithrombotic therapy based on individual patient characteristics and risk profiles to optimize efficacy and minimize bleeding complications. wikipedia.orgciteab.comwikipedia.org Targeting PI3Kβ offers a potential avenue for achieving a potent antithrombotic effect while potentially preserving hemostasis to a greater extent than some current therapies. wikipedia.orgwikipedia.org
Research highlights the important role of PI3Kβ as the main Class I isoform involved in platelet function and thrombosis. wikipedia.org Selective inhibition of PI3Kβ has shown strong antithrombotic effects in studies without significantly affecting hemostasis. wikipedia.org This suggests that PI3Kβ inhibitors could be valuable components of personalized antithrombotic regimens, particularly in patient populations where the balance between preventing thrombosis and minimizing bleeding is critical. Future research in this area will likely focus on identifying biomarkers to predict patient response to PI3Kβ inhibition and determining the optimal patient populations for this targeted therapy.
Translational Research Prospects for PI3Kβ Targeted Therapeutics (General Research Focus, No Clinical Trials)
Translational research for PI3Kβ targeted therapeutics, including this compound, focuses on bridging the gap between basic scientific discoveries and potential clinical applications, without involving clinical trials at this stage. This involves further in vitro and in vivo studies to deepen the understanding of PI3Kβ's role in thrombosis and explore the full therapeutic potential of its inhibitors.
Studies with this compound have provided detailed insights into its mechanism of action, demonstrating potent inhibition of platelet aggregation and adhesion under shear. sci-hub.se It has also shown promise in preventing arterial thrombus formation in animal models. sci-hub.se Translational research continues to investigate the specific interactions of PI3Kβ inhibitors with various platelet signaling pathways and their effects on thrombus formation under different physiological and pathological conditions. This includes exploring their impact on integrin activation, platelet adhesion, and the stability of thrombi. wikipedia.orgsci-hub.se
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of MIPS-9922 that influence its biological activity, and how should they be prioritized in experimental design?
- Methodological Answer : Begin with computational modeling (e.g., molecular docking) to predict binding affinity and solubility profiles. Validate experimentally via HPLC for purity assessment, differential scanning calorimetry (DSC) for thermal stability, and circular dichroism (CD) spectroscopy to confirm structural integrity under physiological conditions. Prioritize properties that correlate with bioavailability (e.g., logP, pKa) using structure-activity relationship (SAR) frameworks .
- Experimental Design Tip : Include control compounds with known properties to establish baseline comparisons .
Q. How should researchers design initial in vitro assays to evaluate this compound’s mechanism of action?
- Methodological Answer :
Hypothesis-Driven Assays : Select cell lines expressing the target receptor/enzyme. Use dose-response curves (e.g., 0.1–100 μM) to assess potency (EC50/IC50).
Controls : Include vehicle controls and reference inhibitors/agonists.
Endpoint Selection : Combine viability assays (MTT/XTT) with functional readouts (e.g., calcium flux, phosphorylation assays).
Replicability : Triplicate experiments with staggered timings to account for plate-to-plate variability .
Q. What analytical techniques are recommended for verifying this compound’s structural stability under varying experimental conditions?
- Methodological Answer :
- Short-Term Stability : Use LC-MS to monitor degradation products in buffer solutions (pH 4–9) at 25°C/37°C over 24–72 hours.
- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH) with monthly sampling for 6 months.
- Stress Testing : Expose to UV light, oxidative (H2O2), and hydrolytic conditions to identify vulnerable functional groups .
Advanced Research Questions
Q. What statistical frameworks are optimal for resolving contradictions in this compound’s dose-response data across different cell models?
- Methodological Answer :
- Heterogeneity Analysis : Apply mixed-effects models to account for inter-cell-line variability (e.g., genetic background, receptor density).
- Bayesian Hierarchical Modeling : Quantify uncertainty in potency estimates while pooling data across experiments.
- Sensitivity Analysis : Identify outliers using Cook’s distance or leverage plots to exclude technical artifacts .
- Case Study : If potency varies >10-fold between cell lines, validate target engagement via SPR or CETSA to confirm binding specificity .
Q. How can researchers address discrepancies between in vitro efficacy and in vivo pharmacokinetic profiles of this compound?
- Methodological Answer :
Pharmacokinetic Modeling : Integrate ADME data (Cmax, AUC, t1/2) with in vitro EC50 to calculate target coverage.
Tissue Penetration Studies : Use LC-MS/MS to measure compound levels in target organs versus plasma.
Metabolite Screening : Identify active/inactive metabolites via hepatocyte incubations and compare to in vivo outcomes.
- Hypothesis Testing : If in vivo efficacy is lower than predicted, investigate efflux transporters (e.g., P-gp inhibition assays) or protein binding .
Q. What strategies mitigate off-target effects when studying this compound’s interactions with non-canonical biomolecules?
- Methodological Answer :
- Proteome-Wide Screening : Use thermal shift assays (TSA) or affinity pulldown coupled with mass spectrometry to identify unintended targets.
- CRISPR-Cas9 Knockout Models : Validate off-target hits by comparing wild-type and knockout cell responses.
- Computational Off-Target Prediction : Leverage tools like SEA or SwissTargetPrediction to prioritize high-risk interactions for experimental validation .
Q. How should researchers optimize experimental protocols for studying this compound’s effects in heterogeneous tissue environments (e.g., tumor microenvironments)?
- Methodological Answer :
- 3D Co-Culture Systems : Incorporate stromal cells (fibroblasts, immune cells) and extracellular matrix components to mimic tissue complexity.
- Spatial Profiling : Use multiplex immunofluorescence or spatial transcriptomics to map compound distribution and cellular responses.
- Dynamic Modeling : Employ microfluidic devices to simulate vascular perfusion and hypoxia gradients .
Methodological Best Practices
- Data Contradiction Resolution : Always triangulate conflicting results using orthogonal techniques (e.g., biochemical assays + imaging + omics) .
- Reproducibility : Pre-register experimental protocols (e.g., on Open Science Framework) and share raw data in repositories like Zenodo .
- Ethical Compliance : Document animal/cell line provenance and obtain ethics approvals for human-derived samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
